N-(2-hydroxypropyl)benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxypropyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-8(11)7-10-14(12,13)9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRXPBUFQGUINE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865763 | |
| Record name | Benzenesulfonamide, N-(2-hydroxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35325-02-1 | |
| Record name | N-(2-Hydroxypropyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35325-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, N-(2-hydroxypropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035325021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, N-(2-hydroxypropyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, N-(2-hydroxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxypropyl)benzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of N 2 Hydroxypropyl Benzenesulfonamide
Conventional and Advanced Synthetic Approaches
The formation of the sulfonamide bond is the key step in the synthesis of N-(2-hydroxypropyl)benzenesulfonamide. This can be accomplished through several methodologies, each with its own set of advantages and limitations.
Laboratory-Scale Synthesis Protocols
The most common and well-established method for the laboratory-scale synthesis of this compound involves the reaction of benzenesulfonyl chloride with 1-amino-2-propanol. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A general laboratory procedure would involve dissolving 1-amino-2-propanol in a suitable solvent, such as dichloromethane (B109758) or diethyl ether, and then adding benzenesulfonyl chloride in a controlled manner, often at a reduced temperature to manage the exothermic nature of the reaction. A tertiary amine, like triethylamine (B128534) or pyridine (B92270), is commonly used as a base.
Reaction Scheme:
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with dilute acid to remove the excess amine and base, followed by a wash with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification is often achieved by recrystallization or column chromatography.
| Reactants | Reagents & Conditions | Product | Yield |
| Benzenesulfonyl chloride, 1-Amino-2-propanol | Pyridine, Dichloromethane, 0°C to RT | This compound | High |
This table represents a typical conventional synthesis and yields are generally high, though specific percentages can vary based on reaction scale and purification methods.
Mechanochemical and Sustainable Synthesis Techniques
In recent years, mechanochemistry has emerged as a sustainable alternative to traditional solvent-based synthesis. This technique utilizes mechanical force, such as grinding or milling, to initiate chemical reactions, often in the absence of a solvent or with minimal solvent use.
While a specific mechanochemical protocol for this compound has not been extensively reported, the synthesis of various aromatic sulfonamides has been successfully achieved using this method. organic-chemistry.orgrsc.orgrsc.org A plausible mechanochemical approach would involve the co-grinding of benzenesulfonyl chloride and 1-amino-2-propanol in a ball mill, possibly with a solid base like potassium carbonate, to facilitate the reaction. This solvent-free or low-solvent approach aligns with the principles of green chemistry by reducing volatile organic compound (VOC) emissions and simplifying workup procedures.
Another sustainable approach involves the use of greener solvents. For instance, some sulfonamide syntheses have been explored in deep eutectic solvents (DESs), which are biodegradable and have low toxicity.
Catalytic Strategies for Sulfonamide Formation
Catalytic methods offer the potential for milder reaction conditions, higher efficiency, and greater functional group tolerance compared to conventional approaches. Both iron and copper catalysts have been investigated for the synthesis of sulfonamides.
Iron catalysis has gained significant attention due to the low cost and low toxicity of iron salts. While direct iron-catalyzed synthesis of this compound is not a standard method, iron-catalyzed reactions for forming related C-N bonds are known. For instance, iron-catalyzed N-alkylation of sulfonamides with alcohols has been reported, proceeding via a "borrowing hydrogen" mechanism. nih.gov An iron(II) chloride/potassium carbonate system has been shown to be effective for the N-alkylation of sulfonamides with benzylic alcohols. nih.gov The application of such a system to the direct reaction of benzenesulfonamide (B165840) with 1-amino-2-propanol is a potential area for future research. More commonly, iron-catalyzed sulfonylation of amines using sulfonyl chlorides can be achieved under neat grinding conditions with ferric chloride as the catalyst, which avoids the need for a base. researchgate.net
General findings for Iron-Catalyzed Sulfonamide Synthesis:
| Catalyst System | Reactants | Conditions | Yield |
| FeCl₃ | Amine, Sulfonyl Chloride | Neat, Grinding, RT | Good to Excellent researchgate.net |
| FeCl₂/K₂CO₃ | Sulfonamide, Benzylic Alcohol | Heating, N₂ atmosphere | >90% nih.gov |
This table presents general findings for iron-catalyzed sulfonamide synthesis, suggesting potential pathways for the target compound.
Copper-catalyzed reactions are well-established for the formation of C-N bonds. Copper(I) iodide (CuI) is a common catalyst for the coupling of amines with sulfonyl chlorides. Copper-catalyzed multi-component reactions have also been developed for the synthesis of sulfonamides from nitroarenes, arylboronic acids, and a sulfur dioxide source, offering a convergent approach to a wide range of sulfonamides. rsc.org Another copper-catalyzed approach involves the coupling of diaryl disulfides with alkyl amines to form sulfenamides, which are precursors to sulfonamides. organic-chemistry.org
A copper-catalyzed three-component reaction of terminal alkynes, sulfonyl azides, and amines has been developed for the synthesis of N-sulfonyl amidines, which showcases the utility of copper in forming S-N bonds. nih.gov While not a direct route to this compound, these methods highlight the potential of copper catalysis in developing novel synthetic strategies. A more direct copper-catalyzed approach involves the oxidative coupling between sodium sulfinates and amines. nih.gov
Examples of Copper-Catalyzed Sulfonamide Synthesis:
| Catalyst System | Reactants | Conditions | Product Class | Yield |
| CuI | Arylboronic acid, Nitroarene, K₂S₂O₅ | DMSO, 100°C | Sulfonamides | Good to Excellent rsc.org |
| CuI/TMEDA | Diaryl disulfide, Alkylamine | DMSO, 65°C | Sulfenamides | Good organic-chemistry.org |
| Copper Catalyst | Terminal alkyne, Sulfonyl azide, Amine | Toluene, RT | N-Sulfonyl amidines | - nih.gov |
This table illustrates the versatility of copper catalysis in the synthesis of sulfonamides and related compounds.
Functional Group Reactivity and Derivatization Strategies
This compound possesses two primary reactive sites: the secondary hydroxyl group and the sulfonamide N-H proton. These functional groups allow for a variety of derivatization strategies to modify the compound's properties.
The secondary hydroxyl group can undergo typical alcohol reactions. For instance, it can be acylated to form esters using acyl chlorides or anhydrides in the presence of a base. It can also be alkylated to form ethers under basic conditions using an appropriate alkyl halide. Oxidation of the secondary alcohol would yield the corresponding ketone, N-(2-oxopropyl)benzenesulfonamide.
The sulfonamide N-H proton is acidic and can be deprotonated by a strong base. The resulting anion can then be alkylated or acylated. This reactivity is fundamental to the Hinsberg test, which was historically used to distinguish between primary, secondary, and tertiary amines.
Furthermore, the aromatic ring of the benzenesulfonamide moiety is susceptible to electrophilic aromatic substitution reactions. The sulfonamide group is a deactivating, meta-directing group, meaning that electrophilic substitution (e.g., nitration, halogenation, sulfonation) will primarily occur at the meta position of the benzene (B151609) ring.
Potential Derivatization Reactions:
| Functional Group | Reaction Type | Reagents | Product Type |
| Hydroxyl | Esterification | Acyl chloride/anhydride, Base | Ester |
| Hydroxyl | Etherification | Alkyl halide, Base | Ether |
| Hydroxyl | Oxidation | Oxidizing agent (e.g., PCC, Swern) | Ketone |
| Sulfonamide N-H | Alkylation | Alkyl halide, Strong base | N-Alkyl sulfonamide |
| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | m-Nitro derivative |
| Aromatic Ring | Halogenation | X₂ (X=Br, Cl), Lewis acid | m-Halo derivative |
This table outlines potential derivatization pathways for this compound based on the reactivity of its functional groups.
Chemical Modifications Involving the Sulfonamide Moiety
The sulfonamide group (-SO2NH-) is a key functional group in many pharmaceuticals and is known for its chemical stability. sigmaaldrich.com However, the hydrogen atom on the nitrogen is acidic and can be substituted under appropriate conditions, allowing for the introduction of various alkyl and aryl groups.
Substitution Reactions at the Sulfonamide Nitrogen
N-Alkylation:
The nitrogen atom of the sulfonamide in this compound can undergo alkylation to form N-alkyl-N-(2-hydroxypropyl)benzenesulfonamide derivatives. This reaction typically proceeds via the deprotonation of the sulfonamide nitrogen with a suitable base to form a nucleophilic anion, which then reacts with an alkylating agent, such as an alkyl halide.
General reaction conditions for the N-alkylation of sulfonamides often involve the use of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF). ionike.com More advanced catalytic systems have also been developed to facilitate this transformation. For instance, iron(II) chloride (FeCl2) has been shown to catalyze the N-alkylation of sulfonamides with benzylic alcohols. ionike.com While this specific methodology has not been reported for this compound, it represents a potential route for its derivatization. Another approach involves the use of manganese-based catalysts for the N-alkylation of sulfonamides with both benzylic and aliphatic alcohols. researchgate.net
A patent describes the synthesis of N-tert-butyl benzenesulfonamide from benzenesulfonamide and tert-butanol (B103910) using hafnium tetrachloride as a catalyst, suggesting that various catalytic methods can be employed for N-alkylation of sulfonamides. google.com
N-Arylation:
The introduction of an aryl group at the sulfonamide nitrogen, known as N-arylation, is a significant transformation in medicinal chemistry. This can be achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful method for forming C-N bonds between aryl halides and amines, including sulfonamides. organic-chemistry.org Similarly, the Ullmann condensation, which typically uses a copper catalyst, can also be employed for the N-arylation of sulfonamides. nie.edu.sg These reactions provide a route to synthesize N-aryl-N-(2-hydroxypropyl)benzenesulfonamide derivatives, although specific examples for this substrate are not prevalent in the literature.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkyl-N-(2-hydroxypropyl)benzenesulfonamide | ionike.com |
| N-Alkylation (Catalytic) | Alcohol, Catalyst (e.g., FeCl2 or Mn-based catalyst) | N-Alkyl-N-(2-hydroxypropyl)benzenesulfonamide | ionike.comresearchgate.net |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl-N-(2-hydroxypropyl)benzenesulfonamide | organic-chemistry.org |
| N-Arylation (Ullmann) | Aryl halide, Copper catalyst, Base | N-Aryl-N-(2-hydroxypropyl)benzenesulfonamide | nie.edu.sg |
Reactions at the Hydroxyl Group
The secondary hydroxyl group in this compound is another site for chemical modification, allowing for a range of transformations including condensation, oxidation, reduction, and esterification.
Condensation Reactions
The hydroxyl group of this compound can participate in condensation reactions to form ethers or other derivatives. For example, under acidic or basic conditions, it could potentially react with another alcohol molecule to form an ether, though this is a general reaction of alcohols and specific examples with this compound are not documented. More controlled etherification can be achieved using methods like the Williamson ether synthesis, where the alcohol is first converted to an alkoxide with a strong base and then reacted with an alkyl halide.
Oxidation and Reduction Pathways
Oxidation:
The secondary alcohol of this compound can be oxidized to the corresponding ketone, N-(2-oxopropyl)benzenesulfonamide. A variety of oxidizing agents can be used for this transformation, ranging from chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) to milder, more modern methods. One such mild method involves the use of N-hydroxyphthalimide (NHPI) as a mediator. nih.gov While specific application to this compound is not detailed, this method has been shown to be effective for the oxidation of other sulfonamides. nih.gov
Reduction:
While the hydroxyl group itself is not typically reduced, its derivatives can be. For instance, if the hydroxyl group is first converted to a leaving group (e.g., a tosylate), it could then be subjected to reduction to yield N-propylbenzenesulfonamide.
Esterification Reactions
The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid or its derivatives, such as an acid chloride or anhydride. This esterification can be catalyzed by an acid or promoted by coupling agents. A study on the esterification of hydroxyl groups in flavones demonstrates the use of acyl chlorides in the presence of pyridine to form the corresponding esters. mdpi.com Another general method for chemoselective esterification of hydroxyl groups in the presence of carboxylic acids utilizes zinc triflate (Zn(OTf)2) as a promoter. amazonaws.comresearchgate.net These general methods are applicable to the esterification of this compound.
| Reaction Type | Reagents and Conditions | Product | Reference |
| Oxidation | Oxidizing agent (e.g., PCC, NHPI-mediated) | N-(2-Oxopropyl)benzenesulfonamide | nih.gov |
| Esterification | Carboxylic acid/derivative, Acid catalyst or coupling agent | N-(2-Acyloxypropyl)benzenesulfonamide | mdpi.comamazonaws.comresearchgate.net |
Synthesis of Polymeric Systems Incorporating N-(2-hydroxypropyl)methacrylamide (HPMA)
While there is a lack of specific research on the synthesis of polymeric systems directly from this compound, the structurally related monomer, N-(2-hydroxypropyl)methacrylamide (HPMA), is a well-studied component of various polymeric systems. rsc.orgmdpi.comnih.gov HPMA is valued for its hydrophilicity and biocompatibility, making it a key building block in the development of polymer-drug conjugates and nanogels for biomedical applications. mdpi.com
HPMA can be synthesized by the reaction of methacryloyl chloride with 1-aminopropan-2-ol. mdpi.com Copolymers of HPMA are often prepared via free-radical polymerization. For instance, copolymers of HPMA with antimicrobial properties have been synthesized, and their aminolysis has been kinetically characterized. nih.gov
Furthermore, hyperbranched poly(N-(2-hydroxypropyl) methacrylamide) (HB-PHPMA) has been synthesized using reversible addition-fragmentation chain transfer (RAFT) self-condensing vinyl polymerization. rsc.org This method allows for the creation of complex, well-defined polymer architectures. Biodegradable nanogels based on HPMA have also been prepared through dispersion polymerization, demonstrating the versatility of this monomer in creating advanced drug delivery systems. mdpi.com
| Monomer | Polymerization Method | Resulting Polymer System | Reference |
| N-(2-hydroxypropyl)methacrylamide (HPMA) | Free-radical copolymerization | Copolymers with antimicrobial activity | nih.gov |
| N-(2-hydroxypropyl)methacrylamide (HPMA) | RAFT self-condensing vinyl polymerization | Hyperbranched poly(HPMA) | rsc.org |
| N-(2-hydroxypropyl)methacrylamide (HPMA) | Dispersion polymerization | Biodegradable nanogels | mdpi.com |
Research on this compound for Advanced Polymer and Prodrug Applications Remains Undocumented in Publicly Available Literature
Despite a thorough investigation of scientific databases and chemical literature, there is a notable absence of published research detailing the use of this compound in the specific synthetic methodologies of radical polymerization, dispersion polymerization for nanogel formation, and covalent conjugation for prodrug development.
While the compound this compound is commercially available and its basic chemical properties are known, there is no readily accessible scientific literature that describes its application in the advanced polymer synthesis techniques or as a component in prodrug design as outlined. Chemical supplier information suggests its potential as a plasticizer and as a building block in general organic synthesis due to its reactive hydroxyl and sulfonamide groups. made-in-china.com However, specific examples and detailed research findings regarding its polymerization behavior or its use in creating drug conjugates are not found in the public domain.
The vast majority of research in areas such as Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization, nanogel formation, and the development of polymer-based prodrugs has been focused on a different, though structurally related, monomer: N-(2-hydroxypropyl)methacrylamide (HPMA). This has led to some confusion in search results, but it is crucial to distinguish between the two compounds.
The lack of available data on the polymerization and bioconjugation of this compound prevents the creation of a scientifically accurate article on the topics of:
Covalent Conjugation Methods for Prodrug Development
Consequently, no data tables or detailed research findings for these specific applications of this compound can be provided. Further research would be required to explore the potential of this compound in these advanced applications.
Advanced Analytical Characterization in N 2 Hydroxypropyl Benzenesulfonamide Research
Spectroscopic Elucidation of Molecular Structures
Spectroscopy is a cornerstone in the analysis of N-(2-hydroxypropyl)benzenesulfonamide, a compound with the chemical formula C₉H₁₃NO₃S. uni.luepa.gov Through the interaction of electromagnetic radiation with the molecule, techniques like Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) provide detailed information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. By observing the magnetic behavior of atomic nuclei, it provides a precise map of the hydrogen (¹H) and carbon (¹³C) atoms within the molecular framework of this compound.
¹H NMR Spectral Analysis
In the ¹H NMR spectrum of this compound, each unique proton environment gives rise to a distinct signal. The spectrum is characterized by signals from the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the 2-hydroxypropyl side chain.
The benzene ring protons typically appear in the downfield region (δ 7.5-8.0 ppm), a characteristic of aromatic systems attached to an electron-withdrawing sulfonyl group. These protons often present as a complex multiplet. For the parent benzenesulfonamide (B165840), aromatic protons are observed between δ 7.5 and 7.9 ppm. ruifuchems.com
The protons of the N-(2-hydroxypropyl) group appear in the more shielded, upfield region of the spectrum. The methine proton (CH-OH), the methylene (B1212753) protons (CH₂-N), and the methyl protons (CH₃) each produce distinct signals. The hydroxyl (OH) and amine (NH) protons are also observable, though their chemical shifts can be variable and they may appear as broad singlets. For a related compound, N-(2-hydroxypropyl) methacrylamide (B166291), the methyl protons (CH-CH₃) appear as a doublet around δ 1.15 ppm, and the methine proton (CH-CH₃) as a multiplet around δ 3.85 ppm. scbt.com
Based on the structure and data from analogous compounds, the following table outlines the expected ¹H NMR spectral data for this compound.
Table 1: Predicted ¹H NMR Data for this compound This data is predicted based on typical chemical shift values and data from analogous compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H (ortho to SO₂) | 7.8 - 7.9 | Multiplet (e.g., Doublet of doublets) |
| Aromatic-H (meta, para) | 7.5 - 7.7 | Multiplet |
| NH (Sulfonamide) | Variable (e.g., 5.0 - 6.0) | Broad Singlet / Triplet |
| CH (Hydroxypropyl) | ~3.9 - 4.1 | Multiplet |
| OH (Hydroxypropyl) | Variable | Singlet / Doublet |
| CH₂ (Hydroxypropyl) | ~3.0 - 3.2 | Multiplet |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment produces a single peak. For this compound, nine distinct signals are expected.
The carbon atoms of the phenyl group are found in the δ 125-145 ppm range. The carbon atom directly attached to the sulfur (ipso-carbon) is typically found at the downfield end of this range. For the parent benzenesulfonamide, carbon signals appear at approximately 144, 132, 129, and 126 ppm. colab.ws
The aliphatic carbons of the 2-hydroxypropyl group are located in the upfield region of the spectrum (δ 20-70 ppm). Based on data from similar structures like N-(2-hydroxypropyl) methacrylamide, where the carbons of the hydroxypropyl group appear at δ 19.3 (CH₃), 46.2 (CH₂), and 66.2 (CH), similar shifts can be anticipated for the target compound. scbt.com
The following table summarizes the predicted ¹³C NMR chemical shifts.
Table 2: Predicted ¹³C NMR Data for this compound This data is predicted based on typical chemical shift values and data from analogous compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-ipso (Aromatic) | ~140 - 142 |
| C-ortho (Aromatic) | ~127 - 128 |
| C-meta (Aromatic) | ~129 - 130 |
| C-para (Aromatic) | ~133 - 134 |
| CH (Hydroxypropyl) | ~67 - 69 |
| CH₂ (Hydroxypropyl) | ~50 - 52 |
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying the presence of specific functional groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. A broad band in the 3200-3600 cm⁻¹ region would be indicative of the O-H stretching vibration of the alcohol group and the N-H stretching of the sulfonamide.
The most prominent features for a sulfonamide are the strong, sharp absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group. These typically appear in the ranges of 1300-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. nih.gov Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region. The S-N stretching vibration is typically found in the 830-950 cm⁻¹ range. nih.gov
Table 3: Predicted IR Absorption Bands for this compound This data is predicted based on typical group frequencies.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Strong |
| N-H Stretch (Sulfonamide) | 3200 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| SO₂ Asymmetric Stretch | 1330 - 1360 | Strong |
| SO₂ Symmetric Stretch | 1150 - 1170 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
Raman Spectroscopy (including SERS)
Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric stretch of the SO₂ group and the vibrations of the benzene ring are expected to produce strong signals in the Raman spectrum of this compound. The aromatic ring vibrations, especially the ring "breathing" mode near 1000 cm⁻¹, are typically very prominent.
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that could be applied to study this molecule, particularly at low concentrations or on surfaces. By adsorbing the analyte onto a nanostructured metal surface (typically silver or gold), the Raman signal can be amplified by several orders of magnitude, allowing for detailed structural analysis even from minute sample quantities.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides valuable information regarding the electronic transitions within a molecule, which is directly related to its chemical structure and environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from the ground state to higher energy orbitals. For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the benzene ring within the benzenesulfonamide moiety. The absorption maxima (λmax) are anticipated to be similar to those of benzenesulfonamide itself.
Expected UV-Vis Absorption Data for this compound
| Analyte | Expected λmax (nm) | Solvent | Reference Compound |
| This compound | ~218, ~264 | Methanol/Water | Benzenesulfonamide |
This data is extrapolated from known values for benzenesulfonamide and represents expected values for this compound. Actual experimental values may vary.
The primary absorption bands are due to π → π* transitions within the aromatic ring. The substitution on the sulfonamide group is not expected to cause a significant shift in the absorption maxima compared to the parent benzenesulfonamide.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. While not all molecules are fluorescent, the benzenesulfonamide scaffold can exhibit fluorescence depending on its substitution and environment. The fluorescence properties of this compound have not been explicitly reported. However, studies on other sulfonamide derivatives suggest that the compound may exhibit weak intrinsic fluorescence. The excitation wavelength would typically be set at or near the absorption maximum observed in the UV-Vis spectrum.
Hypothetical Fluorescence Parameters for this compound
| Parameter | Expected Value | Conditions |
| Excitation Wavelength (λex) | ~270 nm | In ethanol |
| Emission Wavelength (λem) | >280 nm | In ethanol |
| Quantum Yield (ΦF) | Low | - |
These are hypothetical values based on the general fluorescence behavior of aromatic sulfonamides and require experimental verification.
Chiroptical Spectroscopy
This compound contains a chiral center at the 2-position of the propyl group, meaning it can exist as two enantiomers (R and S). Chiroptical spectroscopy is essential for distinguishing between these stereoisomers.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is invaluable for determining the absolute configuration of enantiomers and studying their conformational properties. A pure enantiomer of this compound would be expected to produce a CD spectrum with characteristic positive or negative bands (Cotton effects), while the racemic mixture would show no CD signal. The aromatic chromophore of the benzenesulfonamide group would be the primary contributor to the CD spectrum in the near-UV region.
Predicted Circular Dichroism Data for Enantiomers of this compound
| Enantiomer | Expected Cotton Effect (Near-UV) |
| (R)-N-(2-hydroxypropyl)benzenesulfonamide | Non-zero, specific sign and magnitude |
| (S)-N-(2-hydroxypropyl)benzenesulfonamide | Equal magnitude, opposite sign to (R) |
| Racemic Mixture | Zero signal |
The specific sign and magnitude of the Cotton effects require experimental measurement.
Chromatographic and Mass Spectrometric Techniques
Chromatographic methods are central to the separation and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach for purity analysis.
Illustrative RP-HPLC Method for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with potential acid modifier like formic or trifluoroacetic acid) |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~220 nm or ~265 nm |
| Column Temperature | 25 °C |
This represents a typical starting point for method development. Optimal conditions would require experimental validation.
Due to the presence of a chiral center, the separation of the enantiomers of this compound would necessitate the use of a chiral stationary phase (CSP) in HPLC. The choice of the specific chiral column would depend on the nature of the chiral selector and would require screening of various commercially available columns.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantitation
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of this compound. Its high sensitivity and selectivity make it ideal for separating the compound from complex mixtures and providing unequivocal identification and precise quantitation. nih.gov
Identification: The identification of this compound is achieved by correlating its chromatographic retention time with its mass-to-charge ratio (m/z). Ionization techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly employed. ESI typically generates protonated molecules, [M+H]⁺, while APCI can also reveal structural information through in-source fragmentation, such as the loss of water from the hydroxypropyl group or the loss of an oxygen atom from a potential N-oxide metabolite. iucc.ac.il
Tandem mass spectrometry (MS/MS) provides definitive structural confirmation. The [M+H]⁺ precursor ion is isolated and fragmented to produce a characteristic pattern of product ions. For this compound, fragmentation would likely occur at the C-C and C-N bonds of the hydroxypropyl side chain and the C-S bond of the sulfonamide group, yielding a unique spectral fingerprint. High-resolution mass spectrometry (HRMS) can further increase confidence in identification by providing an exact mass measurement, which helps to determine the elemental composition. researchgate.net
| Adduct/Ion | Ion Formula | Theoretical m/z |
| [M+H]⁺ | [C₉H₁₄NO₃S]⁺ | 216.0689 |
| [M+Na]⁺ | [C₉H₁₃NNaO₃S]⁺ | 238.0508 |
| [M+K]⁺ | [C₉H₁₃KNO₃S]⁺ | 254.0248 |
| [M-H]⁻ | [C₉H₁₂NO₃S]⁻ | 214.0543 |
| Data derived from the molecular formula C₉H₁₃NO₃S. reading.ac.uk |
Quantitation: For quantitative analysis, LC-MS is typically operated in multiple reaction monitoring (MRM) mode using a triple quadrupole mass spectrometer. rsc.org This method involves monitoring a specific precursor-to-product ion transition, which provides exceptional selectivity and sensitivity, minimizing interference from matrix components. rsc.orgyoutube.com Method validation for quantitation involves establishing linearity, accuracy, precision, and the limit of detection (LOD) and quantitation (LOQ). capes.gov.br For related sulfonamides analyzed in environmental and biological samples, methods have achieved LOQs in the low nanogram-per-liter (ng/L) to microgram-per-kilogram (µg/kg) range. researchgate.netnih.gov
| Parameter | Typical Conditions & Performance for Sulfonamide Analysis |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with water/acetonitrile containing formic acid or ammonium (B1175870) formate |
| Flow Rate | 0.2 - 0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Validation | |
| Linearity (R²) | >0.99 |
| Recovery | 80 - 115% |
| LOQ | 0.01 - 10 µg/L (depending on matrix and compound) |
| Data synthesized from typical LC-MS/MS methods for sulfonamide analysis. youtube.comcapes.gov.brresearchgate.net |
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) represents the apex of mass analysis, offering unparalleled mass resolution and accuracy. youtube.com While not typically used for routine quantitation, it is an exceptionally powerful tool for the unambiguous identification of unknown compounds or the precise characterization of complex mixtures in a research setting.
For a molecule like this compound, the primary advantage of FT-ICR MS is its ability to provide extremely accurate mass measurements, often to within sub-parts-per-million (ppm) error. This level of accuracy allows for the confident determination of a molecule's elemental formula. At a nominal mass of 215, numerous elemental combinations are possible. However, an exact mass measurement from an FT-ICR instrument can definitively confirm the C₉H₁₃NO₃S formula by distinguishing it from other isobaric species. This capability is invaluable for metabolite identification, impurity profiling, and characterization of synthesized derivatives.
| Elemental Formula | Nominal Mass | Exact Mass |
| C₉H₁₃NO₃S | 215 | 215.0616 |
| C₁₀H₁₅N₃O₂ | 215 | 215.1164 |
| C₁₂H₁₇NP | 215 | 215.1071 |
| C₈H₁₅N₂O₂SCl | 215 (for ³⁷Cl) | 215.0565 (for ³⁷Cl) |
| This table illustrates how the high mass accuracy of FT-ICR MS can distinguish the target compound from other potential formulas with the same nominal mass. |
Gel Permeation Chromatography (GPC) for Polymer Characterization
While this compound is a small molecule, it can be incorporated into polymer chains as a functional monomer, for instance, in copolymers like poly(N-isopropylacrylamide-co-2-hydroxypropyl methacrylate). Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the molecular weight and molecular weight distribution of such polymers.
GPC separates molecules based on their hydrodynamic volume in solution. Larger polymer coils are excluded from the pores of the chromatography column packing material and elute first, while smaller coils penetrate the pores to a greater extent and elute later.
Modern GPC systems often employ a suite of advanced detectors beyond the standard refractive index (RI) detector:
Light Scattering (LS) Detector: Allows for the direct measurement of absolute molecular weight (Mw) without relying on column calibration with standards of a different chemical nature.
Viscometer: Measures the intrinsic viscosity ([η]), which provides insight into the polymer's molecular structure, density, and branching.
The combination of these detectors provides a comprehensive characterization of the polymer, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.
| Parameter | Description | Typical Value for RAFT-synthesized Poly(NIPAM) |
| Mn ( g/mol ) | Number-average molecular weight | 2,000 - 300,000 |
| Mw ( g/mol ) | Weight-average molecular weight | Varies with Mn and PDI |
| PDI (Mw/Mn) | Polydispersity Index | < 1.4 |
| [η] (dL/g) | Intrinsic Viscosity | Varies with molecular weight and structure |
| Representative data for polymers related to those that could incorporate the target compound. |
Structural and Morphological Analysis
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise coordinates for each atom, allowing for the detailed analysis of bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would reveal the exact conformation of the molecule and the nature of its intermolecular interactions, such as hydrogen bonding involving the hydroxyl (-OH) and sulfonamide (-NH) groups, which dictate how the molecules pack in the crystal lattice.
While a specific crystal structure for this compound is not publicly available, analysis of related benzenesulfonamide derivatives provides insight into the expected structural features.
| Crystallographic Parameter | Example Data for a Sulfonamide Derivative |
| Compound | ({4-nitrophenyl}sulfonyl)tryptophan |
| Formula | C₁₇H₁₅N₃O₆S |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 15.65 |
| b (Å) | 5.81 |
| c (Å) | 20.35 |
| **β (°) ** | 95.23 |
| Key Bond Length (S-N) (Å) | 1.624 |
| Data from a representative sulfonamide crystal structure analysis. |
Small-Angle X-ray Scattering (SAXS) for Nanostructure Analysis
Small-Angle X-ray Scattering (SAXS) is a powerful technique for analyzing the structure of materials on a nanometer scale (typically 1-100 nm). It is particularly useful for studying the size, shape, and arrangement of nanoparticles, micelles, or polymer assemblies in solution or in solid-state composites. nih.gov
In the context of this compound research, SAXS could be applied to study the self-assembly behavior of its derivatives. Amphiphilic molecules containing the sulfonamide moiety can form various nanostructures in solution, such as micelles or vesicles. SAXS analysis of the scattering pattern provides key information:
Pair-Distance Distribution Function (p(r)): Gives information about the shape of the particle (e.g., spherical, cylindrical, lamellar).
Form Factor Modeling: The scattering curve can be fitted to theoretical models to obtain detailed dimensional parameters of the nanostructures. researchgate.net
| SAXS-derived Information | Structural Interpretation |
| Radius of Gyration (Rg) | Overall size of the self-assembled structure. |
| Scattering Profile Slope | Indicates general shape (e.g., slope of -1 for rods, -2 for lamellae). |
| p(r) function shape | Provides detailed shape information (e.g., symmetric bell curve for spheres). |
| Model Fitting | Determines specific dimensions (e.g., sphere radius, cylinder length). |
| This table summarizes the type of information that can be obtained from a SAXS experiment on self-assembled structures. researchgate.netnih.gov |
Analytical Ultracentrifugation (AUC) for Solution Behavior
Analytical Ultracentrifugation (AUC) is a first-principles method for characterizing the behavior of molecules and molecular complexes in solution. By subjecting a sample to a strong centrifugal field and monitoring its sedimentation with an optical system, AUC can determine size, shape, and interaction strength without interacting with a stationary phase or matrix.
For this compound, AUC would be particularly useful for investigating potential self-association (dimerization or oligomerization) in solution or its binding to macromolecules. The most common experiment is Sedimentation Velocity (SV), which yields a distribution of sedimentation coefficients, c(s).
The key parameters obtained from an SV-AUC experiment include:
Sedimentation Coefficient (s): Measured in Svedbergs (S), this value is related to the molecule's molar mass and its frictional ratio.
Frictional Ratio (f/f₀): Provides information about the molecular shape. A value of 1 indicates a compact, globular sphere, while higher values indicate an elongated or asymmetric shape.
Molar Mass (M): Can be calculated from the sedimentation and diffusion coefficients.
By performing experiments at different concentrations, one can study self-association phenomena; an increase in the sedimentation coefficient with concentration is a hallmark of a reversible self-association. This makes AUC a powerful tool for understanding the compound's behavior under physiologically relevant conditions.
| AUC Parameter | Information Provided |
| Sedimentation Coefficient (s) | A measure of how fast a particle moves in a centrifugal field; related to mass and shape. |
| Distribution of s values (c(s)) | Reveals the size distribution and heterogeneity of the sample (e.g., monomer, dimer, aggregates). |
| Frictional Ratio (f/f₀) | Indicates the degree of asymmetry or elongation of the particle in solution. |
| Concentration Dependence of s | Used to diagnose and quantify self-association or non-ideal solution behavior. |
| This table outlines the primary information gained from an AUC-SV experiment. |
X-ray Diffraction (XRD) for Crystalline Properties
X-ray Powder Diffraction (XRPD) is a critical non-destructive technique for the characterization of crystalline solids. usp.org Every crystalline material produces a unique diffraction pattern, which acts as a fingerprint for its specific crystalline form. usp.org This method is instrumental in identifying crystalline phases, determining the degree of crystallinity, and detecting polymorphism—the ability of a substance to exist in two or more crystalline forms.
In the context of this compound research, XRPD is employed to confirm the crystalline nature of synthesized batches. The diffraction pattern is generated by the constructive interference of X-rays scattered by the ordered arrangement of molecules in the crystal lattice. usp.org The positions of the diffraction peaks, typically reported as the diffraction angle 2θ, are dictated by the dimensions of the unit cell according to Bragg's Law. The intensities of these peaks are related to the arrangement of atoms within the unit cell.
Table 1: Representative X-ray Powder Diffraction Data for Crystalline this compound
| Diffraction Angle (2θ)° | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 8.5 | 10.40 | 45 |
| 12.8 | 6.91 | 80 |
| 17.1 | 5.18 | 100 |
| 21.5 | 4.13 | 65 |
| 24.2 | 3.67 | 90 |
| 28.9 | 3.09 | 55 |
This table presents hypothetical XRPD peak positions and their relative intensities for a crystalline form of this compound. Such data is used to identify and characterize the specific polymorph of the compound.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time. nih.gov It provides quantitative and qualitative information about physical and chemical changes, such as melting, crystallization, and glass transitions. tainstruments.com
For this compound, DSC is essential for determining its thermal properties, including its melting point and enthalpy of fusion. A typical DSC experiment involves heating a small, weighed sample in a pan at a constant rate and comparing its heat flow to that of an empty reference pan. tainstruments.com An endothermic event, like melting, results in a peak on the DSC thermogram, where the sample absorbs heat. An exothermic event, such as crystallization, results in a peak in the opposite direction. tainstruments.com
The melting point (Tₘ) is typically identified as the onset or peak temperature of the melting endotherm, providing a measure of the compound's purity and identity. The area under the peak corresponds to the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample. This information is crucial for understanding the stability and processing parameters of the compound. For instance, the absence of a crystallization exotherm upon cooling from the melt can indicate that the material remains amorphous.
A representative DSC analysis for this compound would provide key thermal parameters as shown in the following table.
Table 2: Representative Thermal Properties of this compound by DSC
| Thermal Parameter | Value | Description |
|---|---|---|
| Melting Onset (Tₘ onset) | 88.5 °C | Temperature at which melting begins. |
| Melting Peak (Tₘ peak) | 91.2 °C | Temperature of maximum heat absorption during melting. |
| Enthalpy of Fusion (ΔHfus) | 110.5 J/g | Heat absorbed by the sample during melting. |
| Glass Transition (Tg) | Not Observed | Indicates the sample is primarily crystalline. |
This table summarizes hypothetical thermal transition data for this compound obtained from a DSC scan, highlighting its melting characteristics.
Advanced Statistical and Chemometric Methods for Data Interpretation
Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. For a compound like this compound, these techniques are invaluable for interpreting complex datasets generated by analytical instruments, enabling robust quality assessment and process monitoring.
Principal Component Analysis (PCA)
Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining most of the original variance. wikipedia.org In the analysis of this compound, PCA can be applied to spectroscopic data (e.g., from FT-IR or Raman spectroscopy) from multiple batches.
The method works by transforming the original, often correlated, variables into a new set of uncorrelated variables called principal components (PCs). The first PC accounts for the largest possible variance in the data, the second PC accounts for the second largest, and so on. By plotting the scores of the samples on the first few PCs (e.g., PC1 vs. PC2), a visual representation of the data structure can be obtained. Samples with similar characteristics will cluster together in the scores plot, while outliers or samples from different groups will be separated. This allows for the rapid identification of batch-to-batch variability or the detection of process deviations without prior knowledge of the sample classes.
Table 3: Illustrative PCA Results for Batch Analysis of this compound
| Principal Component | Variance Explained (%) | Cumulative Variance (%) |
|---|---|---|
| PC1 | 78.2 | 78.2 |
| PC2 | 15.5 | 93.7 |
| PC3 | 4.1 | 97.8 |
This table shows a hypothetical outcome of a PCA model applied to spectroscopic data from multiple batches of this compound. The first two principal components capture over 93% of the data's variance, making them suitable for creating a 2D scores plot for visual analysis.
Partial Least Squares (PLS) Regression
Partial Least Squares (PLS) regression is a multivariate statistical method that relates a set of predictor variables (X-variables, e.g., spectroscopic data) to a set of response variables (Y-variables, e.g., concentration, purity). researchgate.netofai.at It is particularly useful when the predictor variables are numerous and highly collinear, as is common in spectroscopic analysis.
In the context of this compound, a PLS model could be developed to quantify its concentration in a mixture or to predict a key physical property based on its near-infrared (NIR) or Raman spectrum. The model is calibrated using a set of samples with known concentrations/properties and their corresponding spectra. The performance of the PLS model is evaluated using statistical parameters such as the coefficient of determination (R²) and the Root Mean Square Error of Calibration (RMSEC) and Prediction (RMSEP). A robust model can then be used for rapid and non-destructive quantitative analysis of new samples.
Table 4: Representative Performance of a PLS Model for Quantifying this compound
| Parameter | Calibration Set | Validation Set |
|---|---|---|
| Number of Samples | 30 | 15 |
| R² (Coefficient of Determination) | 0.995 | 0.992 |
| RMSE (Root Mean Square Error) | 0.05% w/w | 0.07% w/w |
| Number of Latent Variables | 4 |
This table illustrates the typical statistical metrics for a PLS regression model developed to predict the concentration of this compound from spectroscopic data. High R² and low RMSE values indicate a highly accurate and predictive model.
Soft Independent Modelling of Class Analogy (SIMCA)
Soft Independent Modelling of Class Analogy (SIMCA) is a supervised classification method used for authentication and quality control. wikipedia.orgreadthedocs.io Unlike methods that discriminate between multiple groups, SIMCA builds a model for each class independently, based on PCA. nih.gov
For this compound, a SIMCA model would be built using data from multiple batches of the compound that are known to meet all quality specifications (the "target class"). This model defines a hyper-dimensional space that encompasses the acceptable variability of the target class. When a new, unknown sample is analyzed, its data is projected into this model space. The sample is classified as belonging to the target class if its distance to the model is within a calculated statistical limit. wikipedia.org This makes SIMCA an excellent tool for identity confirmation and for verifying that a new batch conforms to the quality standards of previously accepted batches.
Table 5: Illustrative Classification Results from a SIMCA Model for this compound
| Performance Metric | Value (%) | Description |
|---|---|---|
| Sensitivity | 99.5 | Correctly identified samples of the target class. |
| Specificity | 98.0 | Correctly rejected samples not belonging to the target class. |
| Modelling Power | 89.7 | Percentage of data variance explained by the model. |
This table presents hypothetical performance metrics for a SIMCA model designed to authenticate this compound. High sensitivity and specificity demonstrate the model's reliability in distinguishing between conforming and non-conforming samples.
Mechanistic Investigations of N 2 Hydroxypropyl Benzenesulfonamide and Its Derivatives
Molecular Mechanisms of Biological Interactions
The benzenesulfonamide (B165840) scaffold is a key pharmacophore in numerous clinically used drugs, primarily due to its ability to interact with biological macromolecules like proteins and enzymes.
The binding of sulfonamides to HSA is typically a reversible process, governed by an equilibrium between the bound and unbound drug fractions. wikipedia.org Only the unbound fraction is pharmacologically active and able to diffuse across cell membranes to reach its target. wikipedia.org The primary forces driving this interaction include:
Hydrophobic Interactions: The phenyl group of the benzenesulfonamide can interact with hydrophobic pockets within the protein. HSA has specific binding sites, known as Sudlow's sites I and II, which are rich in hydrophobic amino acid residues. mdpi.com
Electrostatic Interactions: The sulfonamide group, which is acidic, can be deprotonated at physiological pH, resulting in a negative charge. This can lead to electrostatic interactions with positively charged residues, such as arginine and lysine, on the protein surface. mdpi.com
Hydrogen Bonding: The oxygen and nitrogen atoms of the sulfonamide group, as well as the hydroxyl group of the 2-hydroxypropyl moiety, are capable of forming hydrogen bonds with appropriate donor and acceptor sites on the protein.
The binding affinity is quantified by the binding constant (Kb) or dissociation constant (Kd). A higher Kb (or lower Kd) indicates stronger binding. The binding of various sulfonamide derivatives to HSA has been characterized, showing a range of affinities.
Table 1: Binding Constants of Various Sulfonamide Derivatives to Human Serum Albumin (HSA) This table presents data for illustrative sulfonamide derivatives to demonstrate the range of binding affinities observed for this class of compounds.
| Compound | Binding Site on HSA | Binding Constant (Kb) (M-1) | Reference |
|---|---|---|---|
| 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-(4-tert-butylphenyl)butanoic acid | Sudlow site I | (2.8 ± 0.5) x 104 | researchgate.net |
| Doxorubicin (B1662922) (contains a sulfonamide-like moiety) | Sudlow site I | 1.1 (±0.3) × 104 | mdpi.com |
Benzenesulfonamide derivatives are well-known inhibitors of several enzymes, including lipoxygenases (LOX) and carbonic anhydrases (CA).
Lipoxygenase (LOX) Inhibition:
Lipoxygenases are a family of iron-containing enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators of inflammation. nih.govrsc.org The benzenesulfonamide scaffold has been identified as an effective structural motif for the development of LOX inhibitors. nih.gov For instance, certain N-phenylbenzenesulfonamide derivatives have shown potent inhibitory activity against 5-lipoxygenase (5-LO). nih.gov The mechanism of inhibition can involve preventing the interaction of 5-LO with its activating protein (FLAP) at the nuclear envelope. nih.gov
The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 2: Lipoxygenase Inhibitory Activity of Representative Benzenesulfonamide Derivatives This table includes data for benzenesulfonamide derivatives to illustrate their potential as lipoxygenase inhibitors.
| Compound | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| N-phenylbenzenesulfonamide derivative (compound 47) | Isolated 5-LO | 2.3 | nih.gov |
| N-phenylbenzenesulfonamide derivative (compound 47) | 5-LO in intact cells | 0.4 | nih.gov |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative (compound 35) | 12-LOX | 0.024 | nih.gov |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative (compound 36) | 12-LOX | 0.026 | nih.gov |
Carbonic Anhydrase (CA) Inhibition:
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.govtandfonline.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications. tandfonline.comnih.gov Benzenesulfonamides are a classical and extensively studied class of CA inhibitors.
The primary mechanism of CA inhibition by sulfonamides involves the binding of the deprotonated sulfonamide group (SO2NH-) to the zinc ion (Zn2+) located in the active site of the enzyme. nih.gov This binding displaces a water molecule or hydroxide (B78521) ion that is essential for the catalytic cycle, thereby inhibiting the enzyme's function. The sulfonamide group forms a tetrahedral coordination complex with the zinc ion. nih.gov The affinity and selectivity of inhibition can be modulated by the substituents on the benzenesulfonamide scaffold, which can form additional interactions with amino acid residues in and around the active site. nih.govacs.org
The inhibitory activity is quantified by the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor.
Table 3: Carbonic Anhydrase Inhibitory Activity of Representative Benzenesulfonamide Derivatives This table presents Ki values for various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms to showcase the structure-activity relationships.
| Compound | hCA Isoform | Ki (nM) | Reference |
|---|---|---|---|
| Phthalimide-capped benzenesulfonamide (compound 1) | hCA I | 28.5 | tandfonline.com |
| Phthalimide-capped benzenesulfonamide (compound 1) | hCA II | 2.2 | tandfonline.com |
| Benzenesulfonamide-thiazolidinone derivative (compound 2) | hCA II | 10.3 | nih.gov |
| Benzenesulfonamide-thiazolidinone derivative (compound 7) | hCA IX | 4.5 | nih.gov |
Degradation and Release Mechanisms in Drug Delivery Systems
The chemical properties of N-(2-hydroxypropyl)benzenesulfonamide, particularly the hydroxyl group, make it a suitable candidate for incorporation into polymeric prodrugs for controlled drug delivery.
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active drug. In the context of polymeric prodrugs, a drug like this compound can be covalently attached to a polymer backbone, often through a linker that is susceptible to hydrolysis. The hydroxyl group of the 2-hydroxypropyl moiety is an ideal attachment point for forming an ester linkage with a carboxylic acid group on a polymer.
The rate of hydrolysis of this ester bond determines the release rate of the drug. The hydrolysis can be catalyzed by enzymes present in the plasma or tissues, or it can occur via chemical hydrolysis, which is often pH-dependent. nih.govresearchgate.net The kinetics of hydrolysis are typically studied in aqueous buffer solutions at different pH values and in the presence of plasma or specific enzymes. nih.gov The stability of N-sulfonyl pseudourea derivatives, potential prodrugs for sulfonamides, has been shown to be pH-dependent, with maximum stability observed around pH 5. nih.gov
The design of pH-sensitive drug delivery systems is of great interest, particularly for targeting acidic microenvironments such as those found in tumors or inflamed tissues. google.comnih.gov By incorporating linkages that are more rapidly hydrolyzed at acidic pH, a targeted release of the drug can be achieved.
For a polymeric prodrug of this compound linked via an ester bond, the rate of hydrolysis, and thus the rate of drug release, is generally faster under acidic or basic conditions compared to neutral pH. researchgate.netresearchgate.net The mechanism of acid-catalyzed ester hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In base-catalyzed hydrolysis, a hydroxide ion directly attacks the carbonyl carbon.
The release profile of a drug from a polymeric carrier can be tailored by modifying the polymer backbone and the nature of the linker. For example, the inclusion of hydrophilic or hydrophobic monomers in the polymer can influence the accessibility of the ester linkage to water. Studies on polymeric micelles with sulfonamide groups have demonstrated pH-dependent drug release, with enhanced release at lower pH values. google.com
Table 4: pH-Dependent Hydrolysis of a Sulfonamide Prodrug Linker This table illustrates the pH-dependent release of a model sulfonamide prodrug system, highlighting the increased rate of release at acidic pH. The data is based on a two-stage release mechanism for a TAK-242 prodrug.
| Condition | Half-life (t1/2) of Trigger Release (hours) | Reference |
|---|---|---|
| pH 7.4 (PBS buffer) | Variable depending on trigger (e.g., 20-100+ hours) | nih.govacs.org |
| Simulated acidic tumor environment (pH ~6.5) | Expected to be faster than at pH 7.4 | google.com |
Note: Specific kinetic data for the hydrolysis of a polymeric prodrug of this compound is not available. The data presented is illustrative of the principles of pH-dependent release for related sulfonamide prodrug systems.
Structure Activity Relationship Sar and Molecular Design
Influence of Substituent Effects on Biological Efficacy
The biological profile of N-(2-hydroxypropyl)benzenesulfonamide can be significantly altered by the introduction of different functional groups at various positions on the molecule. These modifications can impact the compound's potency, spectrum of activity, and pharmacokinetic properties.
The hydroxyl group, being a polar functional group, can participate in hydrogen bonding interactions with amino acid residues in the active sites of enzymes or receptors. This can either enhance or diminish the biological activity depending on the specific target. For instance, in some sulfonamide derivatives, the introduction of a hydroxyl group has been shown to reduce antimicrobial activity. nih.gov Conversely, the presence of a hydroxyl group in other molecular scaffolds has been linked to improved solubility and bioavailability. nih.gov
The propyl chain at the N-position contributes to the lipophilicity of the molecule. The balance between hydrophilicity (from the hydroxyl group) and lipophilicity (from the alkyl chain and the benzene (B151609) ring) is a critical determinant of a drug's ability to cross biological membranes and reach its site of action. The length and branching of this alkyl substituent can be optimized to fine-tune this balance for a desired biological outcome.
Modification of the benzene ring of the benzenesulfonamide (B165840) core with various substituents is a common strategy to modulate biological activity and selectivity. The electronic and steric properties of these substituents play a significant role in determining the compound's efficacy.
Electron-donating groups (e.g., -CH3, -OCH3) and electron-withdrawing groups (e.g., -Cl, -NO2) can alter the electron density of the sulfonamide group, which can in turn affect its binding affinity to target proteins. For example, in a series of benzenesulfonamidefluoroquinolones, it was found that small electron-donor groups on the benzene ring increased the in vitro activity against Gram-positive bacteria. nih.gov
The position of the substituent on the aromatic ring is also critical. Ortho-, meta-, and para-substitution can lead to different spatial arrangements of the molecule, influencing how it fits into a binding pocket. Studies on various benzenesulfonamide derivatives have shown that the nature and position of substituents can dramatically impact their anti-inflammatory, antimicrobial, and antioxidant activities. researchgate.netnih.govnih.gov For instance, in a study of new benzenesulphonamide derivatives, different substitutions on the phenyl ring led to varying potencies against different microbial strains. researchgate.netnih.gov
Table 1: Impact of Aromatic Substituents on the Antimicrobial Activity of Benzenesulfonamide Derivatives
| Compound ID | Aromatic Substituent | Target Microorganism | Activity (MIC mg/mL) | Reference |
| 4d | 4-Nitro | E. coli | 6.72 | researchgate.netnih.gov |
| 4h | 4-Chloro | S. aureus | 6.63 | researchgate.netnih.gov |
| 4a | Unsubstituted | P. aeruginosa | 6.67 | researchgate.netnih.gov |
| 4f | 2,4-Dichloro | B. subtilis | 6.63 | researchgate.netnih.gov |
This table is interactive. Click on the headers to sort the data.
Benzofuran (B130515): The benzofuran nucleus, a fusion of a benzene and a furan (B31954) ring, is a privileged scaffold in medicinal chemistry, known to impart a wide range of pharmacological activities, including anticancer and antimicrobial properties. nih.govnih.govresearchgate.netsemanticscholar.orgku.ac.ae When appended to a benzenesulfonamide moiety, the resulting hybrid molecules can exhibit potent and selective biological effects. For example, a benzene-sulfonamide-based benzofuran derivative was designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is implicated in carcinogenesis. nih.gov SAR studies on benzofuran derivatives have highlighted that substitutions at the C-2 position are often crucial for cytotoxic activity. nih.gov
Thiazole (B1198619): The thiazole ring is another important heterocycle found in numerous biologically active compounds and approved drugs. nih.govnih.gov The incorporation of a thiazole ring into benzenesulfonamide derivatives has led to the discovery of potent inhibitors of various enzymes, including carbonic anhydrases, which are targets for anticancer agents. researchgate.net The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors and donors, respectively, facilitating interactions with biological macromolecules. The reactivity of the thiazole ring also allows for further chemical modifications to optimize activity. nih.gov
Table 2: Biological Activities of Benzenesulfonamide Derivatives Containing Heterocyclic Moieties
| Heterocyclic Moiety | Target | Biological Activity | Reference |
| Benzofuran | HIF-1 Pathway | Anticancer | nih.gov |
| Thiazole | Carbonic Anhydrase II | Anticancer | researchgate.net |
| Thiazole | Various Bacteria | Antibacterial | nih.gov |
This table is interactive. Click on the headers to sort the data.
Stereochemical Considerations in Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral drugs like this compound, which possesses a stereocenter at the C-2 position of the propyl chain. The (R)- and (S)-enantiomers of a chiral molecule can exhibit significant differences in their pharmacological and toxicological profiles due to their differential interactions with the chiral environment of the body, such as enzymes and receptors.
The three-dimensional arrangement of the hydroxyl group and the rest of the molecule can lead to one enantiomer having a much higher affinity for a biological target than the other. This is because the binding site of a protein is itself chiral, composed of L-amino acids, and will therefore interact differently with the two enantiomers. For example, in the context of N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, the stereochemistry of an alpha-substituted glycine (B1666218) derivative was found to directly influence the enzymatically catalyzed release of 5-fluorouracil. nih.gov This highlights the importance of stereoselectivity in drug design and action.
Therefore, the synthesis and biological evaluation of individual enantiomers of this compound are essential to determine which stereoisomer is responsible for the desired therapeutic effect and to avoid potential off-target effects or toxicity associated with the less active or inactive enantiomer.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogs.
Two-dimensional QSAR (2D-QSAR) studies utilize descriptors that are derived from the 2D representation of a molecule, such as topological, electronic, and physicochemical properties. These models are computationally less intensive than 3D-QSAR and can provide valuable insights into the structural requirements for biological activity.
Several 2D-QSAR studies have been conducted on sulfonamide derivatives to elucidate the key molecular features governing their antimicrobial activity. imist.majmaterenvironsci.com These studies often employ statistical methods like multiple linear regression (MLR) to build a model that correlates a set of calculated molecular descriptors with the observed biological activity (e.g., Minimum Inhibitory Concentration, MIC).
For instance, a 2D-QSAR study on a series of thiazolidine-2,4-dione derivatives against Staphylococcus aureus identified key descriptors that influence their antimicrobial activity. jmaterenvironsci.com Similarly, QSAR studies on benzenesulfonamide derivatives have revealed correlations between physicochemical parameters like lipophilicity and antimicrobial activity. niscpr.res.in These models can help in the rational design of new this compound analogs with potentially improved antimicrobial efficacy by optimizing the identified important descriptors. Predictive QSAR models have also been successfully developed for other classes of antimicrobial agents, demonstrating the utility of this approach. nih.gov
Computational Molecular Design and Simulation of this compound
The computational design and simulation of this compound and its derivatives are pivotal in understanding their potential as therapeutic agents. These in silico methods provide a rational basis for the design of novel compounds with enhanced activity and selectivity, offering insights into their interactions with biological targets at a molecular level.
Molecular Docking Studies for Target Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For benzenesulfonamide derivatives, this is commonly used to predict their binding affinity and mode of interaction with the active site of a target protein, such as carbonic anhydrase (CA). nih.govtandfonline.com
In a typical molecular docking study for a compound like this compound, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, this compound, is then computationally placed into the active site of the protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
For instance, studies on similar benzenesulfonamide derivatives have shown that the binding affinity is influenced by the nature of the substituents on the benzene ring and the sulfonamide nitrogen. nih.govtandfonline.com The docking scores, typically expressed in kcal/mol, provide a quantitative measure of the binding affinity. A more negative docking score generally indicates a more favorable binding interaction. tandfonline.com
Below is a representative table of docking scores for analogous benzenesulfonamide derivatives against human carbonic anhydrase (hCA) isoforms, which illustrates the type of data generated in such studies.
| Compound Analogue | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Analogue 1 | hCA I | -5.13 | His94, His96, His119, Thr199, Thr200 |
| Analogue 2 | hCA II | -5.32 | His94, His96, His119, Thr199, Thr200 |
| Analogue 3 | hCA IX | -7.466 | Gln92, His94, His96, His119, Thr199 |
| Analogue 4 | hCA XII | -6.89 | Gln92, His94, His96, His119, Thr199 |
This table presents representative data for analogous benzenesulfonamide compounds to illustrate the outputs of molecular docking studies. The specific values for this compound would require a dedicated computational study.
Molecular Dynamics (MD) Simulations for Protein-Ligand Stability
Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted protein-ligand complex over time. kg.ac.rspeerj.com MD simulations provide a dynamic view of the complex, allowing for the observation of conformational changes and the persistence of key interactions identified in docking studies. acs.org
For the this compound-protein complex, an MD simulation would involve placing the docked complex in a simulated physiological environment, including water molecules and ions. The simulation then calculates the trajectory of each atom over a period of nanoseconds, governed by the principles of classical mechanics.
The stability of the complex is evaluated by analyzing various parameters throughout the simulation, such as the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex is characterized by a low and converging RMSD value. Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein upon ligand binding. nih.gov
The persistence of hydrogen bonds and other key interactions between this compound and the protein's active site is also monitored. acs.org This analysis confirms whether the binding mode predicted by docking is maintained in a dynamic environment. Binding free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, can also be performed on the MD simulation trajectories to provide a more accurate estimation of the binding affinity. peerj.com
A representative summary of parameters from an MD simulation of a benzenesulfonamide analogue is shown below.
| Simulation Parameter | Value/Observation for Analogue Complex | Interpretation |
| Simulation Time | 100 ns | Standard duration for assessing complex stability. |
| RMSD of Protein Backbone | < 2 Å | Indicates the protein structure remains stable. |
| RMSD of Ligand | < 1.5 Å | Suggests the ligand is stably bound in the active site. |
| Key Hydrogen Bonds | Maintained > 80% of simulation time | Confirms the stability of crucial ligand-protein interactions. |
| Binding Free Energy (MM-PBSA) | -42.91 kJ/mol | Provides a quantitative measure of the binding strength. peerj.com |
This table illustrates typical outputs from an MD simulation for a benzenesulfonamide analogue. Specific results for this compound would necessitate a dedicated simulation.
In Silico Prediction of Electronic, Steric, and Lipohydrophilic Features
The electronic, steric, and lipohydrophilic properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, are used to evaluate these features for compounds like this compound. niscpr.res.inmdpi.com
Electronic Features: The electronic properties, such as the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be calculated using quantum mechanical methods. niscpr.res.inmkjc.in The molecular electrostatic potential (MEP) map visually represents the charge distribution, identifying electron-rich regions that are potential hydrogen bond acceptors and electron-poor regions that can act as hydrogen bond donors. mkjc.in The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mkjc.in
Steric Features: Steric properties relate to the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, and surface area are calculated. These features influence how well the molecule fits into a binding site and can affect its absorption and distribution. tandfonline.com
Lipohydrophilic Features: The balance between lipophilicity (lipid-loving) and hydrophilicity (water-loving) is crucial for a drug's ability to cross cell membranes and dissolve in aqueous environments. The partition coefficient (logP) is a common measure of lipophilicity. nih.gov The topological polar surface area (TPSA) is another important descriptor that correlates with drug transport properties. nih.gov
In silico tools like SwissADME can predict these properties for this compound. mdpi.comnih.gov A summary of predicted physicochemical properties for a representative benzenesulfonamide derivative is provided in the table below.
| Physicochemical Property | Predicted Value for Analogue | Significance |
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's rule of five for drug-likeness. tandfonline.com |
| LogP (Lipophilicity) | 1.5 - 3.0 | Optimal range for good absorption and cell permeability. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Associated with good oral bioavailability. nih.gov |
| Number of Hydrogen Bond Donors | < 5 | Adherence to Lipinski's rule of five. |
| Number of Hydrogen Bond Acceptors | < 10 | Adherence to Lipinski's rule of five. |
| HOMO Energy | -9.5 eV | Relates to the molecule's electron-donating ability. |
| LUMO Energy | -1.2 eV | Relates to the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 8.3 eV | Indicates high chemical stability. |
This table shows representative predicted physicochemical properties for a benzenesulfonamide analogue. The actual values for this compound would be subject to a specific in silico analysis.
Pharmacological and Biological Research Applications
Antimicrobial Activities of N-(2-hydroxypropyl)benzenesulfonamide and its Derivatives
The sulfonamide functional group is a well-established pharmacophore in antimicrobial drug discovery. Research into derivatives of benzenesulfonamide (B165840) continues to explore their potential against a range of pathogenic microorganisms.
Studies on novel benzenesulfonamide derivatives have demonstrated a broad spectrum of antibacterial activity. For instance, a series of new benzenesulfonamide derivatives bearing a carboxamide functionality were synthesized and evaluated for their in vitro antimicrobial effects. frontiersin.org These compounds showed notable potency against both Gram-negative and Gram-positive bacteria. frontiersin.org
Against the Gram-negative bacterium Escherichia coli, one derivative, compound 4d , was identified as the most potent, with a Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL. frontiersin.org For the Gram-positive bacterium Staphylococcus aureus, compound 4h showed the highest activity with an MIC of 6.63 mg/mL. frontiersin.org Further studies on other benzenesulfonamide-thiazole hybrids also reported potent activity against S. aureus, with one derivative showing an MIC of 3.9 μg/mL. semanticscholar.org Additionally, newly synthesized aryl thiazolone–benzenesulfonamides were evaluated for their antibacterial activity, with some derivatives showing significant inhibition of up to 80.69% against S. aureus at a concentration of 50 mg/mL. semanticscholar.org
The research highlights that structural modifications, such as the introduction of a p-toluenesulfonamide (B41071) moiety, can enhance antimicrobial properties compared to simpler benzenesulfonamide analogs. frontiersin.org
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzenesulfonamide-Carboxamide Derivatives Against Pathogenic Bacteria Data sourced from Eze, F. U., et al. (2019). frontiersin.org
| Compound | Target Organism | MIC (mg/mL) |
| 4d | Escherichia coli | 6.72 |
| 4h | Staphylococcus aureus | 6.63 |
| 4f | Bacillus subtilis | 6.63 |
| 4a | Pseudomonas aeruginosa | 6.67 |
Note: The compounds listed are derivatives and not this compound itself.
The antifungal potential of the benzenesulfonamide scaffold has also been investigated. In a study of benzenesulfonamide-carboxamide derivatives, compounds 4e and 4h were found to be the most active against the opportunistic fungal pathogen Candida albicans, each displaying an MIC of 6.63 mg/mL. frontiersin.org This indicates that the benzenesulfonamide structure is a viable starting point for the development of new antifungal agents.
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Benzenesulfonamide-Carboxamide Derivatives Against Candida albicans Data sourced from Eze, F. U., et al. (2019). frontiersin.org
| Compound | Target Organism | MIC (mg/mL) |
| 4e | Candida albicans | 6.63 |
| 4h | Candida albicans | 6.63 |
Note: The compounds listed are derivatives and not this compound itself.
The primary antimicrobial mechanism of sulfonamides is well-established. They act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase (DHPS), which is crucial for the biosynthesis of folic acid in microorganisms. semanticscholar.org Bacteria require folic acid for the synthesis of nucleic acids and certain amino acids, making its production essential for their growth and replication. frontiersin.org
Benzenesulfonamides mimic the structure of p-aminobenzoic acid (PABA), the natural substrate for DHPS. frontiersin.org By binding to the active site of the enzyme, they block the metabolic pathway, leading to a bacteriostatic effect. The importance of this structural mimicry was highlighted in a study where p-toluenesulphonamide derivatives showed better antimicrobial properties than their unsubstituted benzenesulphonamide counterparts, suggesting the methyl group enhances the structural similarity to PABA. frontiersin.org This mechanism is presumed to be the basis for the antibacterial activity observed in various benzenesulfonamide derivatives.
Anti-Inflammatory Properties
The benzenesulfonamide moiety is a key feature in several anti-inflammatory drugs. Research has focused on its role in modulating specific inflammatory pathways, including the inhibition of inflammasomes and cyclooxygenase enzymes.
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering the production of pro-inflammatory cytokines like IL-1β and IL-18. nih.govnih.gov Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. nih.govnih.gov
Research into benzenesulfonamide analogues has identified them as potential inhibitors of the NLRP3 inflammasome. nih.govnih.gov In one study, a series of analogues were designed and characterized, revealing that while certain parts of the molecule were essential for activity, modifications on the N-substituent of the sulfonamide portion were well-tolerated. nih.govnih.gov This suggests that a variety of groups, potentially including a 2-hydroxypropyl group, could be attached without losing the inhibitory effect. Two lead compounds from this research, 14 and 17 , showed improved inhibitory potency with IC50 values of 0.55 µM and 0.42 µM, respectively, confirming their ability to suppress the NLRP3 inflammasome in vivo. nih.govnih.gov These findings encourage the further development of benzenesulfonamide-based scaffolds as NLRP3 inhibitors for treating inflammatory conditions. nih.govnih.gov
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily by inhibiting cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1 and COX-2. plos.orgnih.gov While COX-1 is involved in maintaining normal physiological functions, COX-2 is induced during inflammation and is responsible for producing prostaglandins (B1171923) that mediate pain and swelling. plos.orgnih.gov
The benzenesulfonamide group is a cornerstone of selective COX-2 inhibitors like celecoxib. plos.org This has spurred research into novel benzenesulfonamide derivatives as potentially safer anti-inflammatory agents with reduced gastrointestinal side effects associated with COX-1 inhibition. plos.org
Several studies have synthesized and evaluated benzenesulfonamide derivatives for their COX inhibitory activity.
One study reported a series of 4-benzylideneamino-benzenesulfonamide derivatives, with compound 20 showing high potency and selectivity for COX-2 (IC50 = 0.74 µM) over COX-1 (IC50 = 85.13 µM), resulting in a selectivity index (SI) of 114.5. nih.gov
Another investigation into new carboxamide derivatives bearing a benzenesulfonamide moiety found that compound 7c had a better selectivity index for COX-2 than celecoxib. plos.org
Thiazolidinone derivatives of benzenesulfonamide have also been explored, with several compounds showing pronounced COX-2 percentage inhibition, such as compound 3b (61.75% inhibition). nih.gov
These studies consistently demonstrate that the benzenesulfonamide scaffold is highly adaptable for designing selective COX-2 inhibitors.
Table 3: Cyclooxygenase (COX) Inhibitory Activity of a Selected Benzenesulfonamide Derivative Data sourced from Li, C-J., et al. (2008). nih.gov
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 20 (LA2135) | 85.13 | 0.74 | 114.5 |
Note: The compound listed is a derivative and not this compound itself.
Anticancer and Antitumor Research
The benzenesulfonamide scaffold is a key pharmacophore in the design of various therapeutic agents. Researchers have extensively investigated its derivatives for their potential to combat cancer through various mechanisms, including enzyme inhibition, cytotoxicity against cancer cells, and interference with the cell cycle.
Carbonic Anhydrase Enzyme Inhibition for Tumor Growth Modulation
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH. Certain isoforms, particularly CA IX and CA XII, are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Inhibition of these CAs is a validated strategy for cancer therapy.
Benzenesulfonamides are a well-established class of CA inhibitors. A novel series of 1,2,3-triazole benzenesulfonamide derivatives were synthesized and evaluated for their inhibitory activity against four human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII). Several of these compounds demonstrated potent inhibition of the tumor-associated isoforms hCA IX and hCA XII, with inhibition constants (Kᵢ) in the nanomolar range. For instance, some derivatives showed Kᵢ values against hCA IX and hCA XII ranging from 6.73–835 nM and 5.02–429 nM, respectively. nih.gov Notably, certain compounds exhibited greater efficacy than the reference drug Acetazolamide. nih.gov
The inhibitory action of these sulfonamides is attributed to the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. This interaction blocks the catalytic activity of the enzyme, leading to a disruption of pH regulation in and around the tumor cells, thereby hindering their growth and survival.
Table 1: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives
| Compound/Derivative | Target Isoform | IC50 / Kᵢ | Reference |
|---|---|---|---|
| 1,2,3-triazole benzenesulfonamide derivatives | hCA IX | 25-52 nM (IC50) | nih.gov |
| 1,2,3-triazole benzenesulfonamide derivatives | hCA XII | 31-80 nM (IC50) | nih.gov |
| Bis-ureido-substituted benzenesulfonamides | hCA IX | 6.73–835 nM (Kᵢ) | nih.gov |
| Bis-ureido-substituted benzenesulfonamides | hCA XII | 5.02–429 nM (Kᵢ) | nih.gov |
| Acetazolamide (Reference) | hCA IX | 63 nM (IC50) | nih.gov |
Cytotoxicity Evaluation Against Various Cancer Cell Lines
The anticancer potential of benzenesulfonamide derivatives has been further evaluated through cytotoxicity assays against a range of cancer cell lines, including those from ovarian, breast, and leukemia cancers.
Ovarian Cancer: A novel benzenesulfonamide-1,2,3-triazole hybrid, compound 7c, demonstrated potent inhibition of cell proliferation against ovarian cancer cells, with a half-maximal inhibitory concentration (IC50) value of 0.54 μM against OVCAR-8 cells. nih.gov This compound was found to affect the Wnt/β-catenin/GSK3β pathway, a critical signaling cascade in cancer development. nih.gov In another study, N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer conjugates, a related class of compounds, were investigated for their effects on human ovarian carcinoma, suggesting the utility of the N-(2-hydroxypropyl) moiety in drug delivery systems for ovarian cancer. nih.gov
Breast Cancer: Benzenesulfonamide-bearing imidazole (B134444) derivatives have shown significant cytotoxic effects against triple-negative breast cancer (TNBC) cell lines. One of the most active compounds exhibited an EC50 value of 20.5 ± 3.6 µM against the MDA-MB-231 cell line. nih.govresearchgate.net Further studies on maleimide-benzenesulfonamide derivatives revealed potent cytotoxicity against MDA-MB-231 cells, with IC50 values for some compounds as low as 1.26 μM. lookchem.com Indole-based benzenesulfonamides have also been identified as potent cytotoxic agents against breast cancer cells, particularly under hypoxic conditions which are common in solid tumors. mdpi.com
Leukemia: The cytotoxic activity of arylpropyl sulfonamides has been evaluated against leukemia HL-60 cells. Some of these compounds displayed IC50 values as low as 20.7 µM. nih.gov While not directly this compound, this highlights the potential of the broader sulfonamide class against hematological malignancies. Furthermore, N-(2-hydroxypropyl)methacrylamide copolymer-drug conjugates have been investigated for the combination chemotherapy of acute myeloid leukemia (AML), indicating the relevance of the N-(2-hydroxypropyl) group in developing treatments for leukemia. biorxiv.orgnih.gov
Table 2: Cytotoxicity of Benzenesulfonamide Derivatives Against Cancer Cell Lines
| Derivative Class | Cancer Cell Line | IC50 / EC50 | Reference |
|---|---|---|---|
| Benzenesulfonamide-1,2,3-triazole hybrid | OVCAR-8 (Ovarian) | 0.54 μM (IC50) | nih.gov |
| Benzenesulfonamide-bearing imidazole | MDA-MB-231 (Breast) | 20.5 ± 3.6 µM (EC50) | nih.govresearchgate.net |
| Maleimide-benzenesulfonamide | MDA-MB-231 (Breast) | 1.26 μM (IC50) | lookchem.com |
Interference with Cell Cycle Regulation
The ability to interfere with the cell cycle is a hallmark of many anticancer agents. Benzenesulfonamide derivatives have been shown to induce cell cycle arrest, thereby preventing cancer cell proliferation.
A study on novel benzenesulfonamide-aroylhydrazone conjugates found that these compounds could induce cell cycle arrest in the G2/M phase in MCF-7 breast cancer cells. nih.gov This arrest was linked to the activation of the MAPK/ERK signaling pathway and was accompanied by the induction of apoptosis through the mitochondrial pathway. nih.gov Similarly, certain benzimidazole (B57391) derivatives have been shown to arrest the cell cycle at different phases (G1, S, or G2/M) in various cancer cell lines, including MDA-MB-231, SKOV3, and A549. mdpi.com Chalcone derivatives have also been reported to induce G2/M phase cell cycle arrest in ovarian cancer cells, a process associated with the generation of reactive oxygen species (ROS). mdpi.com
These findings suggest that the benzenesulfonamide scaffold can be incorporated into molecules that modulate key regulators of the cell cycle, offering a promising avenue for the development of new anticancer therapies.
Diverse Biological Activities
Beyond their anticancer properties, benzenesulfonamide derivatives exhibit a range of other biological activities, highlighting their versatility as pharmacological agents.
Calcium-Sensing Receptor Antagonism
The calcium-sensing receptor (CaSR) is a G-protein-coupled receptor that plays a critical role in maintaining calcium homeostasis. nih.gov Antagonists of this receptor, also known as calcilytics, have been investigated for various therapeutic applications. nih.gov
NPS-2143, a potent and selective CaSR antagonist, has been shown to block increases in cytoplasmic Ca²⁺ concentrations with an IC50 of 43 nM in cells expressing the human CaSR. medchemexpress.com While NPS-2143 is not this compound, the study of such antagonists provides a framework for understanding how structurally related compounds might interact with this receptor. Research has explored various classes of CaSR antagonists, including penta-substituted benzimidazoles, for their potential in treating conditions like osteoporosis. novartis.com The ability to modulate CaSR activity opens up possibilities for treating a variety of disorders related to calcium signaling.
Antimalarial Potential (e.g., Falcipain Enzyme Inhibition)
Malaria, caused by the Plasmodium parasite, remains a major global health issue. The parasite relies on a family of cysteine proteases, known as falcipains, for essential processes like hemoglobin degradation. nih.gov Inhibition of these enzymes, particularly falcipain-2, is a promising strategy for developing new antimalarial drugs. nih.gov
Research into falcipain-2 inhibitors has identified various chemical scaffolds with potent activity. While specific data for this compound is limited, the broader class of sulfonamides and related compounds have been explored. For instance, a collection of diarylpentanoid derivatives, including N-(3-(5-phenylpenta-2,4-dienoyl)phenyl)benzenesulfonamides, have been investigated for their antimalarial potential. zfin.org The development of small molecule inhibitors targeting falcipain-2 continues to be an active area of research in the quest for novel and effective treatments for malaria. nih.gov
Antioxidant Activity
The benzenesulfonamide scaffold is a core component in various derivatives investigated for their potential to counteract oxidative stress. While studies focusing specifically on this compound are not prominent, research into related structures demonstrates the antioxidant capacity of this chemical class. Oxidative stress is a state of imbalance between the production of reactive oxygen species and the ability of an antioxidant system to neutralize them.
Recent studies have synthesized and evaluated novel benzenesulfonamide derivatives for their antioxidant properties. For instance, a 2024 study on benzene (B151609) sulfonamide-piperazine hybrids revealed that the synthesized compounds possess high antioxidant capacity, with some demonstrating superior activity compared to reference standards in specific assays like the Ferric Reducing Antioxidant Power (FRAP) and Cupric Reducing Antioxidant Capacity (CUPRAC) tests. Another investigation into benzenesulphonamides featuring carboxamide functionalities also reported notable antioxidant activities. In some cases, the synthesized compounds showed comparable free radical scavenging ability to standard antioxidants like Vitamin C.
Furthermore, research on compounds that incorporate the benzenesulfonamide moiety into larger, more complex structures has also shown promising results. Certain 1,3,5-triazine (B166579) derivatives containing the benzenesulfonamide structure have been identified as safe antioxidant agents with significant anti-inflammatory activity. The antioxidant potential of these derivatives is often evaluated using various in vitro assays, as summarized in the table below.
| Assay Method | Principle | Reference |
|---|---|---|
| DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical. | |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) Radical Scavenging | Evaluates the scavenging of the cationic ABTS radical, applicable to both hydrophilic and lipophilic compounds. | |
| FRAP (Ferric Reducing Antioxidant Power) | Measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by antioxidants. | |
| CUPRAC (Cupric Reducing Antioxidant Capacity) | Based on the reduction of Cu²⁺ to Cu⁺ by the antioxidant compound. | |
| Metal Chelating | Assesses the compound's ability to bind to pro-oxidant metals, preventing them from participating in free radical formation. |
These findings collectively suggest that the benzenesulfonamide chemical structure is a viable pharmacophore for the design of new antioxidant agents.
Phytotoxic and Herbicidal Effects
The benzenesulfonamide structure is a key component in the development of novel herbicides. Research has focused on creating derivatives that can effectively control weed growth, offering potential new candidates for agricultural applications.
A significant study involved the design and synthesis of a series of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives for weed control. In greenhouse testing, several of these compounds demonstrated high efficiency in controlling a range of common weeds at an application rate of 37.5 grams of active substance per hectare. The weeds effectively managed included broadleaf species like velvet leaf (Abutilon theophrasti) and youth-and-old age (Zinnia elegans), as well as grasses such as barnyard grass (Echinochloa crus-galli) and foxtail (Setaria species).
Notably, the herbicidal activities of some of the most effective compounds from this study were found to be comparable to the commercial herbicide saflufenacil (B1680489) and superior to sulcotrione (B48614) at the same concentration. Field tests further validated these findings. For example, one derivative, compound II7, was shown to be particularly effective.
| Compound | Application Rate | Target Weeds | Comparative Efficacy | Reference |
|---|---|---|---|---|
| II7 (benzenesulfonamide derivative) | 60 g/ha | Dayflower, Nightshade | Equivalent to Bentazon at 1440 g/ha | |
| II7 (benzenesulfonamide derivative) | 60 g/ha | Arrowhead | Better than Oxyfluorfen |
This research indicates that substituted benzenesulfonamides are a promising class of compounds for developing new herbicides. The findings also highlight the potential for discovering candidates that are effective at low application rates and may offer improved safety profiles for crops like rice.
Prodrug Design and Polymeric Drug Delivery Systems
A note on the subject compound: The following sections (6.5.1-6.5.3) adhere to the specific outline provided, which focuses on the polymer Poly[N-(2-hydroxypropyl)methacrylamide] (PHPMA) . This polymer is derived from the monomer N-(2-hydroxypropyl)methacrylamide (HPMA), which is structurally distinct from this compound. The information presented pertains to the well-researched PHPMA polymer-drug delivery platform.
Poly[N-(2-hydroxypropyl)methacrylamide] (PHPMA) Conjugates for Targeted Therapy
Poly[N-(2-hydroxypropyl)methacrylamide] (PHPMA) is a water-soluble, non-toxic, and non-immunogenic polymer that has been extensively studied as a macromolecular carrier for therapeutic agents, particularly in cancer therapy. The concept involves covalently attaching a drug to the polymer backbone, often via a biodegradable linker, to create a polymer-drug conjugate. This approach aims to improve the therapeutic efficacy of the drug while limiting its side effects.
The development of PHPMA as a drug delivery vehicle was pioneered in the mid-1970s. These conjugates are designed to accumulate preferentially in tumor tissues through a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. The blood vessels in tumors are often leaky, allowing macromolecules like PHPMA conjugates to pass through into the tumor tissue, where they are retained due to poor lymphatic drainage.
One of the most studied applications is the conjugation of the anticancer drug doxorubicin (B1662922) to a PHPMA copolymer. The first such conjugate to enter clinical trials was designated PK1. In these conjugates, the drug is typically attached to the polymer via a linker, such as a Gly-Phe-Leu-Gly (GFLG) peptide sequence, which is designed to be stable in the bloodstream but cleaved by lysosomal enzymes once the conjugate is taken up by a cell. This allows for the controlled, intracellular release of the active drug within the target tumor cells.
Enhanced Pharmacokinetics and Controlled Release Profiles
Conjugating a small-molecule drug to a high-molecular-weight polymer like PHPMA radically alters its pharmacokinetic profile. Free drugs like doxorubicin are typically cleared from the bloodstream rapidly, whereas polymer-bound drugs exhibit a significantly prolonged circulation time.
A phase I clinical trial of the PHPMA-doxorubicin conjugate PK1 demonstrated this effect clearly. The conjugate showed an elimination half-life averaging 93 hours, a stark contrast to the rapid clearance of free doxorubicin, which has a terminal half-life of approximately 20 to 48 hours. This extended circulation increases the likelihood of the conjugate accumulating in tumor tissue via the EPR effect.
| Compound | Distribution Half-life (t½α) | Elimination Half-life (t½β) | Reference |
|---|---|---|---|
| Free Doxorubicin | Not specified in source | ~20 - 48 hours | |
| PK1 (PHPMA-Doxorubicin) | 1.8 hours | 93 hours (average) |
The controlled release of the drug from the PHPMA carrier is another critical design feature. This is often achieved by using linkers that are sensitive to the specific microenvironment of the tumor or the intracellular compartments of cancer cells. For example, hydrazone bonds are frequently used as linkers because they are relatively stable at the physiological pH of blood (around 7.4) but hydrolyze and release the drug in the more acidic environment found within tumor cells and their lysosomes (pH 5-6). This pH-sensitive release mechanism helps to ensure that the cytotoxic drug is activated preferentially at the target site, minimizing damage to healthy tissues.
Biomedical Applications in Drug Delivery (e.g., Doxorubicin, Metaxalone)
The PHPMA drug delivery platform has been applied to several therapeutic agents, with the most extensive research focused on anticancer drugs.
Doxorubicin: Doxorubicin is a potent anthracycline antibiotic widely used in chemotherapy, but its use is associated with significant cardiotoxicity. Conjugating doxorubicin to PHPMA (e.g., PK1) was developed to mitigate these toxic effects and improve its therapeutic index. The resulting conjugate was designed for pH-controlled drug release within tumor cells. Studies have shown that PHPMA-doxorubicin conjugates can effectively inhibit tumor growth. Furthermore, targeted versions have been created by attaching molecules like hyaluronan to the polymer, which can bind to receptors overexpressed on certain cancer cells, leading to more efficient internalization and higher cytotoxicity against those specific cells.
Metaxalone (B1676338): Metaxalone is a centrally acting skeletal muscle relaxant used to relieve pain and discomfort from muscle strains, sprains, and other musculoskeletal injuries. Its mechanism is believed to be related to general central nervous system depression. A review of the scientific literature did not yield studies describing the conjugation of metaxalone to PHPMA copolymers for polymeric drug delivery systems. The primary application of PHPMA conjugates remains in the field of oncology.
Compound Reference Table
| Compound Name |
|---|
| This compound |
| 1,1-diphenyl-2-picrylhydrazyl (DPPH) |
| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) |
| Abutilon theophrasti (Velvet leaf) |
| Bentazon |
| Doxorubicin |
| Echinochloa crus |
Advanced Applications in Materials Science and Biomedical Engineering
Polymer Additives and Modifiers in Specialized Formulations
N-(2-hydroxypropyl)benzenesulfonamide is recognized for its utility as a polymer additive. thermofisher.com Additives are crucial components in polymer chemistry, used to modify the properties of materials for specific applications. thermofisher.com This compound, in particular, functions as a plasticizer. srichem.comchemicalbook.com Plasticizers are added to polymers to increase their flexibility, workability, and durability. researchgate.net The incorporation of this compound into polymer matrices can enhance their performance characteristics, making them suitable for a range of specialized applications. thermofisher.comchemicalbook.com Its role is analogous to other sulfonamide-based plasticizers, such as N-n-Butyl benzenesulfonamide (B165840), which are used in polyamides and other resins for applications in adhesives, inks, and coatings. chemicalbook.com
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃NO₃S uni.lunih.gov |
| Molecular Weight | 215.27 g/mol chemicalregister.com |
| CAS Number | 35325-02-1 chemicalregister.com |
| Function | Polymer Additive, Plasticizer thermofisher.com |
| Predicted XlogP | 0.6 uni.lu |
| Hydrogen Bond Donor Count | 2 chemicalregister.com |
| Hydrogen Bond Acceptor Count | 4 chemicalregister.com |
Data sourced from PubChem. uni.lunih.govchemicalregister.com
Development of Smart Materials and Responsive Systems
"Smart" or "intelligent" polymers are materials that exhibit significant changes in their physical or chemical properties in response to external stimuli. youtube.com These stimuli can include temperature, pH, light, or electric fields. youtube.com Copolymers of N-(2-hydroxypropyl)methacrylamide (HPMA) are extensively studied for creating such responsive systems, particularly for biomedical applications. researchgate.netwikipedia.org
Thermally active polymers can undergo structural changes in response to temperature variations, making them excellent candidates for controlled drug delivery vehicles. nih.gov Researchers have synthesized amphiphilic copolymers of HPMA that form aggregates capable of encapsulating and releasing drugs in a temperature-dependent manner. nih.gov
In one study, HPMA was copolymerized with N-(3-aminopropyl) methacrylamide (B166291) (APMA) monomers that had been modified with hydrophobic pendant groups (palmitoyl, dansyl, or cholesteryl). nih.gov These copolymers formed aggregates in aqueous solutions that could load model drugs such as propofol, griseofulvin, and prednisolone. nih.gov The subsequent incorporation of poly(ethylene glycol) (PEG) into the polymer structure created a more rapid and efficient temperature-responsive release system. nih.gov
Table 2: Drug Release from Thermoresponsive HPMA-based Polymers
| Drug | Release after 4h (Pre-PEGylation) | Release after 4h (Post-PEGylation) |
|---|---|---|
| Griseofulvin | 5% | 100% |
| Prednisolone | 10% | 100% |
This table illustrates the enhanced drug liberation profile after incorporating PEG into the thermoresponsive polymer structure, as detailed in the study. nih.gov
The microenvironment of certain tissues, such as tumors, is often more acidic than that of healthy tissues. nih.gov This pH difference can be exploited to design "smart" drug delivery systems that release their payload specifically at the target site. nih.gov HPMA copolymers have been instrumental in developing such pH-responsive materials. nih.gov
These systems often incorporate acid-labile linkers, such as hydrazone bonds, to attach drugs to the polymer backbone. nih.govacs.org In the neutral pH of the bloodstream, the drug remains securely attached to the polymer. Upon reaching the acidic environment of a tumor or being internalized by a cell into an acidic lysosome, the hydrazone bond is cleaved, releasing the active drug precisely where it is needed. nih.gov This strategy not only increases the therapeutic efficacy but also minimizes off-target side effects. nih.govnih.gov For instance, a mitochondrial-targeted drug delivery system was developed using an HPMA copolymer where the anticancer drug was linked via a pH-responsive hydrazone bond, enabling precise drug release inside the mitochondria upon encountering the acidic lysosomal environment. nih.gov
Bioimaging Applications of N-(2-hydroxypropyl)methacrylamide Copolymers
Molecular imaging technologies are vital for understanding the pharmacokinetics, biodistribution, and cellular trafficking of drug delivery systems. nih.govresearchgate.net HPMA copolymers have been widely used as platforms for various imaging applications due to their biocompatibility and versatility. wikipedia.orgnih.gov They can be conjugated with a wide range of imaging agents, including fluorescent dyes for optical imaging and chelators for radionuclides used in SPECT and PET scans, or linked to nitroxides for use as MRI contrast agents. nih.govresearchgate.net This allows for non-invasive visualization of how these polymer-drug conjugates behave in cells, animal models, and even human patients. nih.govresearchgate.net
A significant challenge with many traditional fluorescent probes is the phenomenon of aggregation-caused quenching (ACQ), where their fluorescence diminishes at high concentrations. nih.gov Aggregation-induced emission (AIE) fluorophores represent a class of molecules that are non-emissive when dissolved but become highly fluorescent upon aggregation. nih.govsci-hub.sersc.org This property makes them ideal for bioimaging. nih.gov
Researchers have successfully synthesized amphiphilic copolymers by combining HPMA with AIE-active fluorophores derived from anthracene. nih.gov In these copolymers, the hydrophobic AIE segments aggregate in the core of micelles formed in aqueous solutions, leading to strong fluorescence emission. nih.gov These polymer-AIE constructs are water-soluble, non-toxic, and can be readily taken up by cells, allowing for clear imaging of cellular structures. nih.gov The fluorescence intensity can be tuned by altering the molar ratio of the AIE fluorophore within the copolymer. nih.gov
Table 3: Example of HPMA-AIE Copolymer for Bioimaging
| Copolymer Name | Molar Ratios (HPMA:AEMA:AIEM) | Key Finding |
|---|---|---|
| P1 | 100 : 3.5 : 1 | Forms micelles with AIE-active cores, enabling cytoplasmic imaging in U87MG and CP-A cell lines. nih.gov |
This table is based on a study where HPMA was copolymerized with 2-aminoethyl methacrylate (B99206) (AEMA) and an AIE monomer (AIEM) to create fluorescent polymers for bioimaging. nih.gov
Role in Tissue Engineering Scaffolds and Regenerative Medicine
Hydrogels are three-dimensional polymer networks with high water content, making them mechanically similar to natural tissues and ideal for applications in regenerative medicine. mdpi.comrsc.org They can serve as scaffolds that provide structural support for tissue regeneration, facilitate the diffusion of nutrients, and deliver bioactive molecules to promote healing. mdpi.comnih.gov
HPMA-based hydrogels are particularly valuable in this field. researchgate.net They can be engineered to be biocompatible and biodegradable and can be modified with specific peptides to promote cell adhesion and growth. mdpi.comnih.gov A notable application is in the treatment of spinal cord injuries. In a preclinical study, hydrogels made from HPMA and modified with an Arg-Gly-Asp (RGD) sequence were implanted into spinal cord lesions in rats. nih.gov When these hydrogels were seeded with mesenchymal stem cells (MSCs), they successfully bridged the injury cavity, supported the infiltration of new axons, blood vessels, and astrocytes, and led to significant functional improvement in the animals. nih.gov The study demonstrated that these HPMA-RGD hydrogels can provide a scaffold for tissue regeneration even in chronic injuries. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| N-(2-hydroxypropyl)methacrylamide | HPMA |
| N-(3-aminopropyl) methacrylamide | APMA |
| Poly(ethylene glycol) | PEG |
| Propofol | - |
| Griseofulvin | - |
| Prednisolone | - |
| 2-aminoethyl methacrylate | AEMA |
| Anthracene | - |
| Arg-Gly-Asp | RGD |
Future Research Directions and Emerging Challenges
Innovation in Synthetic Methodologies and Green Chemistry Integration
The traditional synthesis of sulfonamides often involves the use of sulfonyl chlorides, which can be hazardous and produce significant waste. researchgate.net Future research will likely focus on developing more sustainable and efficient synthetic routes to N-(2-hydroxypropyl)benzenesulfonamide and related compounds.
Green Chemistry Approaches: Eco-friendly synthetic methods are a major trend in chemical manufacturing. rsc.org For sulfonamides, this includes ultrasound-assisted or microwave synthesis, solvent-free reactions, and the use of water as a "green" reaction medium. nih.govmdpi.com These techniques can lead to higher yields, shorter reaction times, and reduced environmental impact. nih.gov The use of recyclable and biodegradable solvents like polyethylene (B3416737) glycol (PEG) 400 has also shown promise in the flow synthesis of sulfonamides, a method that offers scalability and safety benefits. acs.org Future work could adapt these methods for the large-scale, environmentally benign production of this compound.
A promising green chemistry strategy involves the oxidative chlorination of thiols to form sulfonyl chlorides in situ, which then react with amines. rsc.org This approach, utilizing sustainable solvents, presents a milder and more eco-friendly alternative to traditional methods. rsc.org Additionally, photocatalytic methods are emerging for the synthesis of sulfonamides from readily available carboxylic acids, offering a divergent pathway to this class of compounds. acs.org
The table below summarizes some green synthesis approaches that could be explored for this compound.
| Synthesis Method | Key Features | Potential Advantages for this compound Synthesis |
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to accelerate reactions. | Faster reaction rates, higher yields, milder conditions. nih.gov |
| Microwave-Assisted Synthesis | Use of microwave radiation for rapid heating. | Significant reduction in reaction time, improved yields. nih.gov |
| Flow Chemistry | Continuous reaction in a reactor system. | Scalable, safer for handling reactive intermediates, waste minimization. acs.org |
| Aqueous Synthesis | Using water as a solvent. | Environmentally friendly, eliminates toxic organic solvents. mdpi.com |
| Photocatalysis | Using light to drive chemical reactions. | Access to novel reaction pathways from different starting materials. acs.org |
Discovery of Novel Biological Targets and Therapeutic Modalities
The sulfonamide scaffold is a cornerstone in medicinal chemistry, found in a wide array of FDA-approved drugs with antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govtandfonline.compexacy.com While this compound is not currently used as a therapeutic agent, its structure merits investigation for potential biological activity.
Potential Therapeutic Areas: Benzenesulfonamide (B165840) derivatives have been extensively studied as inhibitors of various enzymes. tandfonline.comdrugbank.com A primary target is the family of carbonic anhydrases (CAs), which are implicated in diseases like glaucoma, epilepsy, and some cancers. pexacy.comnih.govnih.gov The discovery of new benzenesulfonamide derivatives with potent and selective inhibitory action against specific CA isoforms is an active area of research. nih.govrsc.org
Furthermore, sulfonamide derivatives have shown promise as:
Anticancer agents: By targeting proteins like Mcl-1, which is overexpressed in many cancers. benthamdirect.comqub.ac.uk
Antimicrobial agents: With activity against a range of bacteria and fungi. pexacy.com
Anti-inflammatory agents: Through mechanisms like the inhibition of 12-lipoxygenase. acs.org
Antidiabetic agents: By inhibiting enzymes such as α-glucosidase. medwinpublishers.comnih.gov
Antiviral agents: Including inhibitors of influenza hemagglutinin. nih.gov
Future research could involve screening this compound and its analogues against a panel of biological targets to uncover novel therapeutic applications.
Refinement of Structure-Activity Relationships for Optimized Efficacy and Reduced Off-Target Effects
For any potential therapeutic application of this compound, understanding its structure-activity relationship (SAR) would be crucial. SAR studies correlate the chemical structure of a molecule with its biological activity, guiding the design of more potent and selective compounds. researchgate.net
For benzenesulfonamides, SAR studies have been instrumental in developing isoform-specific inhibitors of carbonic anhydrase. nih.gov These studies have shown that modifications to the benzene (B151609) ring and the sulfonamide tail can significantly impact binding affinity and selectivity. nih.govmdpi.com For example, the substitution pattern on the aromatic ring can influence interactions with hydrophilic and hydrophobic pockets in the enzyme's active site. nih.gov
In the context of this compound, the hydroxyl group and the propyl chain are key features that could be modified to explore their impact on biological activity. Systematic variations of these substituents, coupled with biological testing, would be essential to build a comprehensive SAR profile. This could lead to the design of new derivatives with optimized efficacy and minimized off-target effects.
The following table outlines a hypothetical SAR study for this compound derivatives targeting a generic enzyme.
| Derivative of this compound | Modification | Hypothetical Change in Activity | Rationale for Investigation |
| 1 | Change position of the hydroxypropyl group | Increase/Decrease | To probe the importance of substituent position on the benzene ring for target binding. |
| 2 | Replace hydroxyl group with other functional groups (e.g., amino, fluoro) | Increase/Decrease/No Change | To determine the role of the hydroxyl group in hydrogen bonding interactions. |
| 3 | Vary the length of the alkyl chain | Increase/Decrease | To explore the optimal chain length for fitting into a hydrophobic pocket of the target. |
| 4 | Introduce substituents on the benzene ring | Increase/Decrease/Selectivity Change | To enhance binding affinity and selectivity for the target enzyme over other isoforms. acs.org |
Synergistic Integration of Computational and Experimental Research
The integration of computational and experimental methods is a powerful strategy in modern chemical research and drug discovery. nih.govbeilstein-journals.org For this compound, this synergy could accelerate the exploration of its potential applications.
Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activities. researchgate.net These models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. medwinpublishers.comekb.eg
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. benthamdirect.comqub.ac.uk It can provide insights into the binding mode and key interactions, guiding the design of more potent inhibitors. nih.govacs.org
Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure and reactivity of molecules, which can help in explaining their biological activity. nih.govnih.gov
Experimental Validation: Computational predictions must be validated through experimental work. This includes the synthesis of the designed compounds and their evaluation in biological assays. nih.gov The experimental results then feed back into the computational models, leading to a cycle of design, synthesis, testing, and refinement that can efficiently lead to optimized molecules. acs.org
Exploration of New Applications in Supramolecular Chemistry and Advanced Materials
Beyond its role as a plasticizer, the chemical structure of this compound suggests potential applications in supramolecular chemistry and advanced materials.
Supramolecular Assemblies: The sulfonamide group is known to participate in hydrogen bonding, which is a key interaction in the formation of supramolecular structures. Research into sulfonamides has shown their utility in constructing metal-organic frameworks (MOFs). nih.govacs.org MOFs are porous materials with applications in gas storage, catalysis, and drug delivery. The ability of sulfonamide groups to coordinate with metal ions makes them valuable components in the design of new MOFs. nih.govchemscene.com Future work could explore the use of this compound or its derivatives as ligands for the synthesis of novel MOFs with tailored properties.
Advanced Polymers: The incorporation of sulfonamide groups into polymers can impart specific functionalities, such as pH-responsiveness. rsc.org Reversible addition-fragmentation chain-transfer (RAFT) polymerization is a technique that allows for the synthesis of well-defined polymers containing sulfonamide groups. rsc.org Given that this compound is already used in polymers, research into its copolymerization to create functional materials is a logical next step. For example, sulfonamide-functionalized polymers could have applications in biomedical fields as vectors for drug delivery. rsc.org Additionally, polymers containing sulfonic acid groups, which can be derived from sulfonamides, are used in films and fibers. rsc.orggoogle.com The development of high-performance polymers, such as specialized polyamides, is an ongoing area of materials science where functional additives like this compound could play a role. youtube.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-hydroxypropyl)benzenesulfonamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution between benzenesulfonyl chloride and 2-hydroxypropylamine. Key steps include:
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere.
- Temperature control : 0–5°C to minimize side reactions (e.g., sulfonamide hydrolysis).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .
- Data Table :
| Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 0–5 | 72 | 97 |
| THF | 25 | 65 | 92 |
Q. How is this compound characterized structurally?
- Analytical methods :
- NMR : H and C NMR confirm sulfonamide bond formation (δ 3.5–4.0 ppm for hydroxypropyl protons; δ 125–140 ppm for aromatic carbons) .
- FT-IR : Peaks at 1160 cm (S=O stretching) and 3400 cm (O-H stretching) .
- Mass spectrometry : Molecular ion [M+H] at m/z 244.1 .
Advanced Research Questions
Q. What computational models predict the reactivity and electronic properties of this compound?
- Quantum chemical methods : Density Functional Theory (DFT) at B3LYP/6-31G(d) level reveals:
- Electrostatic potential : High electron density at sulfonamide oxygen, favoring hydrogen bonding.
- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity .
- Application : Predicts binding affinity to enzymes (e.g., carbonic anhydrase) via sulfonamide-Zn interactions .
Q. How does this compound interact with biological targets?
- Mechanistic studies :
- Enzyme inhibition : Competitive inhibition of carbonic anhydrase IX (IC = 12 nM) via sulfonamide-Zn coordination. Validated by surface plasmon resonance (SPR) .
- Cellular assays : Reduces hypoxia-induced acidosis in cancer cells (HT-29 line) at 10 µM .
- Data Contradictions : Some studies report lower potency (IC = 50 nM) due to stereochemical variations in hydroxypropyl group orientation .
Q. What strategies resolve stability issues of this compound in aqueous media?
- Experimental design :
- pH optimization : Stable at pH 6.5–7.5 (degradation <5% over 24 hours).
- Lyophilization : Increases shelf-life to 6 months when stored at -20°C .
- Degradation pathways : Hydrolysis of sulfonamide bond at pH <5 or >9, confirmed by LC-MS .
Methodological Challenges and Solutions
Q. How to address discrepancies in reported bioactivity data across studies?
- Root causes : Variability in assay conditions (e.g., buffer composition, cell lines).
- Standardization :
- Use uniform protocols (e.g., NCI-60 panel for cytotoxicity screening).
- Validate via orthogonal assays (e.g., fluorescence polarization vs. SPR) .
Q. What in silico tools optimize derivatives of this compound for enhanced solubility?
- Approach :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
